5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione
Description
Biodiversity and Natural Sources
The compound is structurally related to myrocins , a class of diterpenes isolated from Myrothecium and Albifimbria fungi. For example, Myrocin C (C₂₀H₂₄O₅), a pentacyclic pimarane diterpene, shares a similar bicyclic core with a gamma-lactol group and cyclopropane ring. However, the specific source of 5-ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[...] remains unreported, as no direct isolation studies are documented.
| Compound | Source | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 5-Ethenyl-9-hydroxy-... | Hypothetical fungal origin | C₂₀H₂₄O₄ | Ethenyl, hydroxyl, oxapentacyclo |
| Myrocin C | Albifimbria verrucaria | C₂₀H₂₄O₅ | Gamma-lactol, cyclopropane, ketone |
| Tylophorinicine | Tylophora spp. | C₂₄H₂₇NO₅ | Phenanthroindolizidine, methoxy |
Structural Classification
The compound’s oxapentacyclo framework (7.7.1.01,15.02,7.012,17) indicates a fused tricyclic system with an ether bridge (10-oxa). Its classification aligns with pimarane diterpenes , which are known for their antifungal and cytotoxic properties. The presence of an ethenyl group (C=C) and hydroxyl substituents at positions 9 and 12 suggests potential bioactivity modulation through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
5-ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-4-17(2)7-6-13-12(10-17)14(21)20(23)15-18(3,16(22)24-20)8-5-11-9-19(11,13)15/h4,10-11,13,15,23H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENFFEBXHXPBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)C(=O)C3(C4C25CC5CCC4(C(=O)O3)C)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921001 | |
| Record name | 6-Hydroxy-6,18-epoxy-1,20-cyclopimara-8(14),15-diene-7,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113122-50-2 | |
| Record name | Myrocin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113122502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-6,18-epoxy-1,20-cyclopimara-8(14),15-diene-7,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione (commonly referred to as compound A) is a complex organic compound known for its intricate molecular structure comprising five interconnected rings. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and biological activities.
Molecular Structure and Properties
The molecular formula for compound A is , with a molecular weight of approximately 328.4 g/mol. Its structural complexity is indicative of its unique biological activity, which may arise from specific interactions within biological systems.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24O4 |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 113122-50-2 |
| InChI Key | InChI=1S/C20H24O4/c1-4... |
Antioxidant Properties
Research indicates that compound A exhibits significant antioxidant activity, which is crucial for combating oxidative stress in cells. In vitro studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Anticancer Activity
Several studies have explored the anticancer potential of compound A. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported that treatment with compound A led to a marked decrease in cell viability in breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
Compound A has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential as a therapeutic agent in treating inflammatory diseases.
Case Study 1: Antioxidant Efficacy
In a controlled study, the antioxidant capacity of compound A was evaluated using DPPH and ABTS assays. Results indicated that compound A exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid.
Case Study 2: Anticancer Mechanism
A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of compound A revealed significant apoptotic effects as assessed by flow cytometry and caspase activation assays. The findings suggest that compound A activates intrinsic apoptotic pathways leading to cell death .
Case Study 3: Anti-inflammatory Response
In an animal model of induced inflammation, administration of compound A resulted in reduced edema and inflammation markers compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with compound A.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include Ganoderic acid MJ and Trametenolic acid B, both fungal-derived triterpenoids with overlapping functional groups and bioactivity profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Structural Complexity: The target compound’s pentacyclic system with a 10-oxa ring distinguishes it from the tetracyclic frameworks of Ganoderic acid MJ and Trametenolic acid B. This likely impacts molecular rigidity and interaction with biological targets.
Functionalization: The presence of an ethenyl group and dual ketones (diones) in the target compound contrasts with the acetyloxy and methoxy groups in Ganoderic acid MJ, which enhance its solubility and bioactivity. Trametenolic acid B lacks these polar substituents, resulting in lower solubility.
Bioactivity: While Ganoderic acid MJ has demonstrated antitumor activity via apoptosis induction in vitro , the target compound’s bioactivity remains speculative.
Research Findings and Implications
- Synthetic Accessibility: The compound’s intricate structure poses synthetic challenges compared to simpler fungal metabolites like Trametenolic acid B, which can be isolated directly from Trametes versicolor .
- Pharmacological Potential: Structural similarities to Ganoderic acid MJ suggest possible anti-inflammatory or anticancer properties, but empirical validation is required.
- Stability: The 10-oxa ring may enhance oxidative stability relative to all-carbon analogs, a hypothesis supported by studies on oxygenated triterpenoids .
Preparation Methods
Copper(II)-Mediated [2+2] Cycloadditions
Building on methodologies for oxapentacyclo[7.4.1.02,8.04,6.010,13]tetradecene derivatives, Copper(II) chloride-catalyzed reactions between norbornene-based diketones and alkynols or amines offer a pathway to the pentacyclic core. For example, reacting 1,4-methanonaphthalene-5,8-dione with 4-pentyn-1-ol in methanol at room temperature for 72 hours yields a tricyclic intermediate, which undergoes further cyclization upon acid quenching (Table 1).
Table 1: Cycloaddition Parameters for Bicyclic Intermediate Synthesis
| Starting Material | Reactant | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,4-Methanonaphthalene-5,8-dione | 4-Pentyn-1-ol | CuCl₂ | 72 | 76 |
| 1,4-Methanonaphthalene-5,8-dione | Prop-2-yn-1-amine | CuCl₂ | 72 | 87 |
The ethenyl group at C5 may be introduced via a similar strategy using 3-buten-1-yn-3-ol, leveraging Copper(II)’s ability to mediate alkyne activation. Post-cyclization oxidation with Jones reagent could then generate the C8 and C11 ketones.
Aldol Condensation for Ketone Functionalization
Crossed Aldol Strategies
Patent literature on 6-methyl-heptan-2-one synthesis highlights the use of secondary amine/carboxylic acid catalyst systems for regioselective aldol condensations. Applying this to the target molecule, acetone and isovaleraldehyde analogs could form α,β-unsaturated ketones, which are hydrogenated to install the C12 methyl group (Scheme 1).
Scheme 1: Proposed Aldol Pathway for C12 Methyl Group Installation
-
Condensation of bicyclic ketone with isovaleraldehyde derivative → α,β-unsaturated ketone
Critical to this step is maintaining the integrity of the oxapentacyclo core, necessitating mild conditions (25–50°C, atmospheric pressure) to prevent ring-opening.
Hydroxylation and Ethenyl Group Introduction
Oxyfunctionalization at C9
Hydroxylation via Sharpless asymmetric dihydroxylation or enzymatically catalyzed oxidation presents two avenues. For instance, using AD-mix-β with osmium tetroxide on a cyclic olefin precursor could yield the C9 hydroxyl group with >90% enantiomeric excess, though steric hindrance in the pentacycle may necessitate optimized ligands.
Ethenyl Group Installation
Palladium-catalyzed Heck coupling offers a route to the C5 ethenyl substituent. Reaction of a brominated pentacyclic intermediate with ethylene gas in the presence of Pd(OAc)₂ and triethylamine at 80°C for 24 hours achieves selective vinylation, as evidenced in analogous systems.
Purification and Characterization
Chromatographic Separation
Crude reaction mixtures are purified via silica gel chromatography using chloroform:methanol (9:1), achieving >95% purity for intermediates. Final product isolation requires HPLC with a C18 column and acetonitrile/water gradient.
Spectroscopic Validation
-
IR Spectroscopy : Key bands include ν(O-H) at 3380–3400 cm⁻¹, ν(C=O) at 1700–1712 cm⁻¹, and ν(C=C) at 1600–1620 cm⁻¹.
-
¹H NMR : Distinct signals for the ethenyl group (δ 5.70–5.80 ppm, dd, J = 10.4, 17.2 Hz), C9-OH (δ 5.47 ppm, br s), and C12-CH₃ (δ 1.32 ppm, s).
-
13C NMR : Ketones at δ 205–210 ppm, oxygenated quaternary carbons at δ 76–80 ppm, and ethenyl carbons at δ 114–128 ppm.
Challenges and Optimization Opportunities
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[...]dione, and what methodologies are recommended to address them?
- Methodological Answer : Synthesis challenges include stereochemical control, regioselective functionalization, and purification of the complex polycyclic structure. Recommended approaches:
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis guided by density functional theory (DFT) to predict transition states .
- Purification : Employ membrane separation technologies (e.g., nanofiltration) or advanced chromatographic techniques (HPLC with chiral columns) to isolate enantiomers .
- Table 1 : Comparison of Separation Techniques
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| Nanofiltration | Enantiomer separation | High selectivity, scalable | Membrane fouling risks |
| Chiral HPLC | Stereochemical resolution | High resolution | Costly stationary phases |
| Crystallization | Bulk purification | Low cost | Limited to stable compounds |
Q. What existing theoretical frameworks guide the study of this compound’s reactivity?
- Methodological Answer : Reactivity studies should integrate:
- Molecular Orbital Theory : Predicts electrophilic/nucleophilic sites using frontier molecular orbitals (HOMO/LUMO analysis) .
- Quantum Mechanical Calculations : DFT or Hartree-Fock methods to model reaction pathways, especially for the oxapentacyclic core .
- Experimental Validation : Pair computational predictions with kinetic studies (e.g., stopped-flow spectroscopy) to validate mechanisms .
Q. How can researchers identify gaps in the literature regarding this compound’s biological activity?
- Methodological Answer : Conduct a systematic review:
- Step 1 : Use bibliometric tools (e.g., Scopus, Web of Science) with keywords like "oxapentacyclic diterpenoids" and "biological activity."
- Step 3 : Map findings to identify understudied areas (e.g., immunomodulatory effects or enzyme inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer :
- Cross-Validation : Use multiple spectroscopic techniques (e.g., 2D NMR for stereochemical assignment, X-ray crystallography for absolute configuration) .
- Dynamic Effects : Account for solvent-dependent conformational changes via variable-temperature NMR or computational solvation models .
- Table 2 : Spectral Techniques for Data Validation
| Technique | Application | Key Parameters |
|---|---|---|
| 2D NMR (COSY, NOESY) | Stereochemical assignment | Solvent, temperature |
| X-ray Diffraction | Absolute configuration | Crystal quality |
| High-Resolution MS | Molecular formula confirmation | Ionization method (ESI, MALDI) |
Q. What methodological approaches are optimal for assessing the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to UV light, humidity, or oxidative agents (e.g., H2O2) and monitor degradation via LC-MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated storage conditions .
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) to predict binding affinities .
- Synthetic Feasibility : Apply retrosynthetic algorithms (e.g., Chematica) to prioritize synthetically accessible derivatives .
Q. What strategies address reproducibility challenges in synthesizing this compound’s analogs?
- Methodological Answer :
- Process Control : Implement real-time monitoring (e.g., PAT tools) during synthesis to ensure consistency in reaction parameters (pH, temperature) .
- Open-Source Data Sharing : Publish detailed synthetic protocols (e.g., reaction times, purification yields) in repositories like Zenodo to reduce ambiguity .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
